molecular formula C10H10N2O2 B2915795 Pyridylglutarimide CAS No. 99071-79-1

Pyridylglutarimide

Cat. No.: B2915795
CAS No.: 99071-79-1
M. Wt: 190.202
InChI Key: SHHDFKPIDQTXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridylglutarimide is an organic compound that features a pyridine ring attached to a glutarimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridylglutarimide typically involves the cyclo-condensation of a pyridine derivative with a glutaric acid derivative. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form dihydropyridines, which are then oxidized to yield pyridines . The specific conditions for synthesizing this compound may vary, but generally involve heating the reactants in a suitable solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Pyridylglutarimide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.

    Reduction: The glutarimide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring yields pyridine N-oxides, while reduction of the glutarimide moiety yields amines.

Scientific Research Applications

Pyridylglutarimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyridylglutarimide exerts its effects involves its interaction with specific molecular targets. For example, as an aromatase inhibitor, this compound binds to the active site of the enzyme aromatase, preventing the conversion of androgens to estrogens . This results in the suppression of estrogen levels, which is beneficial in the treatment of hormone-dependent cancers.

Comparison with Similar Compounds

Pyridylglutarimide can be compared with other similar compounds, such as:

This compound is unique due to its combination of a pyridine ring and a glutarimide moiety, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions and interact with specific molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-pyridin-2-ylpiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHDFKPIDQTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.